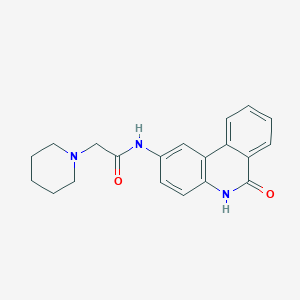![molecular formula C37H42N2O6Sn B14255697 [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane CAS No. 254903-04-3](/img/structure/B14255697.png)
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane is an organotin compound that has garnered interest in both industrial and academic fields. This compound is characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and one 3,5-dinitrobenzoyl group. Organotin compounds are known for their diverse applications, including their use as catalysts, stabilizers, and biocides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the esterification process . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and tin hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tin oxides and nitrobenzene derivatives.
Reduction: Alcohols and tin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
作用機序
The mechanism of action of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, leading to alterations in their structure and function. The 3,5-dinitrobenzoyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .
類似化合物との比較
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane can be compared with other organotin compounds such as:
Tris(2-methyl-2-phenylpropyl)stannane: Lacks the 3,5-dinitrobenzoyl group, resulting in different reactivity and applications.
Tris(2-methyl-2-phenylpropyl)stannyl chloride: Contains a chloride group instead of the 3,5-dinitrobenzoyl group, leading to variations in chemical behavior and uses.
Tris(2-methyl-2-phenylpropyl)stannyl acetate:
The presence of the 3,5-dinitrobenzoyl group in this compound imparts unique properties, such as increased reactivity towards nucleophiles and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
254903-04-3 |
|---|---|
分子式 |
C37H42N2O6Sn |
分子量 |
729.4 g/mol |
IUPAC名 |
tris(2-methyl-2-phenylpropyl)stannyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/3C10H13.C7H4N2O6.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h3*4-8H,1H2,2-3H3;1-3H,(H,10,11);/q;;;;+1/p-1 |
InChIキー |
AHKWOEABHVTQSC-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)

![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)





![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)

